molecular formula C12H16F6N2O6 B3008821 1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid CAS No. 2344681-04-3

1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid

Cat. No. B3008821
CAS RN: 2344681-04-3
M. Wt: 398.258
InChI Key: RJIROLBMOWVLEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds has been explored through the transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. These intermediates are prepared by cyclodehydration of N-acyl-N-alkyl-alpha-amino acids with trifluoroacetic anhydride. The presence of the trifluoromethyl ketone and the mesoionic oxazole allows for nucleophilic attack at multiple sites, leading to the formation of various products such as 6-trifluoromethyl-1,2,4-triazines, 3-trifluoromethyl-5-pyrazolones, and 5-trifluoromethyl-3-hydroxypyrazoles. The type of product formed is influenced by the solvent polarity and reaction temperature, which suggests a degree of control over the synthesis process .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is significantly influenced by the trifluoromethyl group and the mesoionic oxazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the reactivity and stability of the molecules. The mesoionic structure of the oxazole ring also contributes to the unique chemical behavior of these compounds, as it can participate in tautomerism, which is a shift in the position of protons and electrons within the molecule .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds is characterized by their ability to undergo regioselective attacks by nucleophiles such as phenylhydrazine. The regioselectivity is determined by the nature of the solvent and the temperature, which can lead to different reaction pathways and products. The mesoionic oxazole-ketene tautomerism plays a crucial role in these reactions, as it can influence the site of nucleophilic attack and the overall outcome of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are largely defined by the trifluoromethyl group and the mesoionic oxazole ring. The trifluoromethyl group imparts a high degree of electronegativity to the molecule, which can affect its boiling point, solubility, and reactivity. The mesoionic nature of the oxazole ring can also influence the compound's stability and its ability to participate in further chemical reactions. The specific physical properties such as melting point, boiling point, and solubility would require experimental data for accurate determination .

In another study, 3-(o-Trifluoroacetamidoaryl)-1-propargylic esters were used as intermediates for the synthesis of various indoles. The reaction with piperazines and a palladium catalyst yielded 2-(piperazin-1-ylmethyl)indoles with excellent yields. The reaction conditions, such as the use of THF and temperature, were crucial for achieving high yields. The study demonstrates the versatility of trifluoroacetamidoaryl intermediates in synthesizing a range of indole derivatives .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Agents : Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, incorporating piperazine carboxamides, have been synthesized and evaluated for antimicrobial activities against Gram-positive and Gram-negative bacteria and fungal strains (Jadhav et al., 2017).

  • Photolysis and Antimicrobial Activities : Research involving 3-tert-butyl- or 3,4-di-tert-butyl-substituted 8-methylpyrazolo[5,1-c][1,2,4]-triazines with trifluoroacetic anhydride has led to the synthesis of compounds exhibiting antimicrobial and antifungal activities (Ivanov et al., 2020).

Chemical Analysis and Detection

  • Fluorescent Derivative Formation for HPLC Analysis : A method for determining D-3-hydroxybutyric acid in human plasma after derivatization has been developed, involving the reaction with a benzofurazan reagent and fluorescent detection (Cevasco et al., 2014).

  • Chelating Polymers : Synthesis of chelating monomers, such as 2-oxo-1-piperazine acetic acids, demonstrates the interconvertibility between cyclic amides and linear amino acid analogues, with potential applications in chelation therapy (Genik-Sas-Berezowsky & Spinner, 1970).

Photophysical Properties

  • Photoluminescence in Coordination Polymers : Research on 2D coordination polymers involving 1,4-dihydro- 1-ethyl-6-fluoro-4-oxo-7-piperazine-1,8-naphtyridine-3-carboxylic acid has shown unique photoluminescent properties, useful in material science (Yu et al., 2006).

  • Peptide Derivatization for Mass Spectrometry : Piperazine-based derivatives have been used for carboxyl group derivatization of peptides, enhancing signal detection in mass spectrometry, critical for proteome analysis (Qiao et al., 2011).

Medical Research

  • Anticancer Activity : Synthesis and evaluation of a heterocyclic compound involving piperazine derivatives have shown promising anti-bone cancer activity and potential antiviral activity through molecular docking investigations (Lv et al., 2019).

  • Antidepressant and Antianxiety Effects : Novel compounds involving 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been shown to possess significant antidepressant and antianxiety activities (Kumar et al., 2017).

properties

IUPAC Name

1-(oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.2C2HF3O2/c11-8-5-9-2-3-10(8)7-1-4-12-6-7;2*3-2(4,5)1(6)7/h7,9H,1-6H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIROLBMOWVLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CCNCC2=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid

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